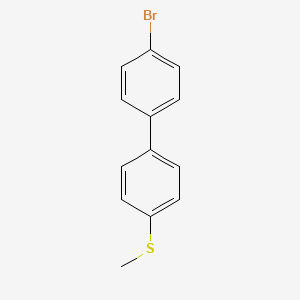

4-Bromo-4'-(methylthio)biphenyl

Description

Evolution of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis and Functional Materials

The biphenyl moiety, characterized by two interconnected phenyl rings, is a privileged structural motif in contemporary chemical research. nih.gov Its rigid yet conformationally flexible nature allows it to serve as a versatile scaffold for constructing complex molecular architectures. nih.gov The utility of biphenyl derivatives has expanded significantly over the years, finding applications as antihypertensive, anti-diabetic, anti-bacterial, antifungal, and anticancer agents. nih.gov

In the realm of materials science, biphenyl-based structures are integral to the design of liquid crystals and organic electroluminescent devices. chemicalbook.comgoogle.com For instance, 4-bromo-4'-propylbiphenyl, a related compound, is a key intermediate in the synthesis of liquid crystal monomers. google.com The ability to precisely functionalize the biphenyl core through modern synthetic methods, such as distal C-H activation, allows for the creation of materials with highly specific properties. acs.org Furthermore, the development of bifunctional biphenyl scaffolds has enabled the creation of synthetic combinatorial libraries for drug discovery. nih.gov

The synthesis of functionalized biphenyls often relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. The reaction of an aryl halide with a boronic acid derivative, catalyzed by a palladium complex, is a common strategy to form the biphenyl linkage. chemicalbook.com

Significance of Organosulfur Moieties in Advanced Chemical Systems

Organosulfur compounds, defined by the presence of a carbon-sulfur bond, are ubiquitous in nature and synthetic chemistry. taylorandfrancis.com They are key components in a vast array of natural products, pharmaceuticals, and agrochemicals. taylorandfrancis.comacs.org The unique properties of the sulfur atom, such as its size, polarizability, and ability to exist in multiple oxidation states, impart distinct reactivity and functionality to the molecules that contain it. wikipedia.orgbritannica.com

In biological systems, organosulfur compounds like the amino acids methionine and cysteine are fundamental to life. wikipedia.org The thioether group (R-S-R'), a key feature of 4-Bromo-4'-(methylthio)biphenyl, is found in numerous pharmaceuticals and exhibits a broad spectrum of biological activities. taylorandfrancis.com Thioethers are also present in various pesticides. taylorandfrancis.com The diverse roles of organosulfur compounds extend to materials science, where they are used in the development of functional materials and in nanotechnology. acs.orgwikipedia.org

The synthesis of organosulfur compounds is a dynamic area of research, with continuous development of new methods to introduce sulfur-containing functional groups into organic molecules. acs.org These methods are crucial for accessing novel compounds with potential applications in medicine and materials science.

Positioning of this compound within Current Academic Research Paradigms

This compound emerges as a compound of interest at the intersection of biphenyl and organosulfur chemistry. While extensive research specifically detailing the applications of this particular molecule is not widely published, its structure suggests significant potential as a versatile building block in several areas of contemporary research. The compound is recognized as a versatile small molecule scaffold. cymitquimica.com

The presence of a bromine atom on one phenyl ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of additional functional groups, extending the molecular complexity and tailoring the properties of the final product. The bromo-biphenyl core itself is a common structural element in pharmacologically active compounds and functional materials. nih.govgoogle.comnih.gov

Simultaneously, the methylthio (-SCH3) group on the second phenyl ring imparts the characteristic properties of an organosulfur compound. This group can influence the electronic nature of the biphenyl system and can be a site for further chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can dramatically alter the biological activity and physical properties of the molecule. nih.gov

Given these structural features, this compound is well-positioned as a key intermediate for the synthesis of:

Novel Pharmaceuticals: By modifying the bromine and methylthio groups, a diverse library of compounds can be generated for screening against various biological targets. The combination of the biphenyl scaffold and the sulfur moiety is a known strategy in the design of antimycobacterial and antineoplastic agents. nih.gov

Functional Materials: The biphenyl core is a known component of liquid crystals and organic light-emitting diodes (OLEDs). chemicalbook.comgoogle.com The introduction of the polarizable sulfur atom can be used to fine-tune the electronic and optical properties of these materials.

Probes for Chemical Biology: The specific functionalities of this compound could be exploited in the design of chemical probes to study biological processes involving enzymes that interact with sulfur-containing substrates.

In essence, this compound represents a valuable, multifunctional starting material for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the exploration of new chemical space and the development of novel functional molecules.

Data Tables

Table 1: Physicochemical Properties of Related Biphenyl Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Bromobiphenyl (B57062) | 92-66-0 | C12H9Br | 233.10 | 82-86 |

| 4-Bromo-4'-methylbiphenyl | 50670-49-0 | C13H11Br | 247.13 | Not specified |

| 4-Bromo-4'-hydroxybiphenyl | 29558-77-8 | C12H9BrO | 249.10 | 164-166 |

| 4-Bromo-4'-methoxybiphenyl | 58743-83-2 | C13H11BrO | 263.13 | Not specified |

Data sourced from various chemical suppliers and databases.

Table 2: Common Synthetic Reactions Involving Biphenyl Scaffolds

| Reaction Name | Description | Key Reagents |

| Suzuki-Miyaura Coupling | Formation of a carbon-carbon bond between an organohalide and an organoboron compound. chemicalbook.com | Palladium catalyst, base, boronic acid/ester |

| Friedel-Crafts Acylation | Introduction of an acyl group onto an aromatic ring. google.com | Lewis acid catalyst (e.g., AlCl3), acyl halide/anhydride |

| Bromination | Introduction of a bromine atom onto an aromatic ring. google.com | Bromine, Lewis acid catalyst (optional) |

| Nucleophilic Aromatic Substitution | Replacement of a leaving group on an aromatic ring by a nucleophile. rsc.org | Nucleophile, suitable solvent |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-methylsulfanylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrS/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDYTMYLNUSWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955514 | |

| Record name | 4-Bromo-4'-(methylsulfanyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3393-00-8 | |

| Record name | 4-Bromo-4'-(methylsulfanyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of 4-Bromo-4'-(methylthio)biphenyl. By analyzing the chemical shifts, signal multiplicities, and correlations in ¹H, ¹³C, and two-dimensional NMR spectra, a complete structural assignment can be achieved.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the two different phenyl rings and the singlet for the methyl group protons. The biphenyl (B1667301) system's protons will appear as two sets of AA'BB' systems, characteristic of 1,4-disubstituted benzene (B151609) rings.

The protons on the brominated ring (H-2, H-6, H-3, H-5) and the methylthio-substituted ring (H-2', H-6', H-3', H-5') will exhibit doublet of doublets or simple doublet patterns. The protons ortho to the bromine atom (H-3, H-5) are expected to be the most deshielded on that ring, while the protons ortho to the electron-donating methylthio group (H-3', H-5') will be more shielded. The methyl protons of the -SCH₃ group will appear as a sharp singlet, typically in the range of 2.4-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | ~7.5 - 7.6 | d | ~8.5 |

| H-3, H-5 | ~7.4 - 7.5 | d | ~8.5 |

| H-2', H-6' | ~7.4 - 7.5 | d | ~8.5 |

| H-3', H-5' | ~7.2 - 7.3 | d | ~8.5 |

| -SCH₃ | ~2.5 | s | N/A |

Note: Predicted values are based on analogous compounds such as 4-bromobiphenyl (B57062) chemicalbook.comnih.gov and thioanisole (B89551) chemicalbook.com. Actual values may vary.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on all thirteen carbon atoms in the molecule. The spectrum will be characterized by signals in the aromatic region (typically 110-150 ppm) and a single signal in the aliphatic region for the methyl carbon. The carbon atoms directly bonded to the bromine (C-4) and sulfur (C-4') atoms will have distinct chemical shifts influenced by the electronegativity and shielding/deshielding effects of these heteroatoms. The C-Br bond will cause the C-4 signal to appear at a lower field (around 122 ppm) compared to the unsubstituted C-4 of biphenyl. The methylthio group's carbon will have a characteristic signal around 15-16 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~139 |

| C-2, C-6 | ~128 |

| C-3, C-5 | ~132 |

| C-4 | ~122 |

| C-1' | ~135 |

| C-2', C-6' | ~127 |

| C-3', C-5' | ~127 |

| C-4' | ~138 |

| -SCH₃ | ~15 |

Note: Predicted values are based on data for 4-bromobiphenyl chemicalbook.com and general substituent effects.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For this molecule, it would confirm the coupling between the ortho and meta protons on each of the aromatic rings (H-2 with H-3, and H-5 with H-6; H-2' with H-3', and H-5' with H-6').

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would allow for the direct assignment of each aromatic proton to its corresponding carbon atom and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity of the entire molecule. Key correlations would include the protons of the methyl group (-SCH₃) to the C-4' carbon, and the protons on one ring to the quaternary carbons of the other ring, confirming the biphenyl linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display absorptions corresponding to the aromatic rings, the C-Br bond, and the C-S bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-S Stretch | 700 - 600 | Weak |

| C-Br Stretch | 600 - 500 | Medium to Strong |

| p-Disubstitution C-H Bend | 850 - 810 | Strong |

The presence of strong bands in the fingerprint region, particularly the C-H out-of-plane bending for para-disubstitution, would provide strong evidence for the substitution pattern on the biphenyl core. Data from related compounds like thioanisole confirms the expected region for the C-S stretch chemicalbook.com.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact molecular mass of this compound (C₁₃H₁₁BrS). The calculated monoisotopic mass is approximately 277.9768 amu. HRMS can measure this with high precision (typically to within 5 ppm), allowing for the unambiguous determination of the molecular formula.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).

The fragmentation of the molecular ion under electron impact (EI) would likely involve the loss of the methyl group (•CH₃) to form a stable cation, or the cleavage of the C-Br or C-S bonds. Analysis of these fragmentation patterns provides further confirmation of the compound's structure. nih.govnih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components of a mixture. In the context of this compound, GC-MS serves as a crucial tool for assessing sample purity and confirming the molecular identity through its characteristic mass spectrum.

Subsequent fragmentation would likely involve the cleavage of the methyl group from the thioether moiety, leading to a significant [M-CH₃]⁺ fragment. Further fragmentation could involve the loss of the entire methylthio group or the bromine atom, as well as cleavages of the biphenyl ring system. The precise retention time in a GC analysis would depend on the specific conditions (e.g., column type, temperature program), but would be characteristic for the compound under those conditions, allowing for its separation from starting materials, byproducts, or impurities. nih.gov

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotopic peak of the molecular ion |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-SCH₃]⁺ | Loss of the methylthio group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the biphenyl core constitutes the primary chromophore.

The electronic spectrum is expected to be dominated by π → π* transitions associated with the conjugated biphenyl system. The presence of the bromine atom and the methylthio group, both possessing non-bonding electrons, may also introduce n → π* transitions, though these are typically of lower intensity. The substitution on the biphenyl rings is known to influence the absorption maxima (λmax). The auxochromic effect of the methylthio group and the electronic influence of the bromine atom would likely cause a bathochromic (red) shift of the absorption bands compared to unsubstituted biphenyl.

While specific λmax values for this compound are not documented, studies on other substituted biphenyls can provide an estimation. nih.gov The absorption spectrum would reveal important information about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Spectral Region |

|---|---|---|

| π → π* | Bonding π to antibonding π* | UV region |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, extensive studies on analogous compounds, such as 4-bromobiphenyl and other derivatives, allow for a detailed prediction of its solid-state architecture. iucr.orgnih.gov

Table 3: Crystallographic Data for the Analogous Compound 4-Bromobiphenyl

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| a (Å) | 7.53 | iucr.org |

| b (Å) | 5.58 | iucr.org |

| c (Å) | 22.22 | iucr.org |

| β (°) | 95.5 | iucr.org |

| Z | 8 | iucr.org |

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of intermolecular forces. For this compound, the packing is likely to be influenced by a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker non-covalent interactions involving the bromine and sulfur atoms.

A detailed understanding of the intermolecular interactions can be achieved through techniques like Hirshfeld surface analysis. This method partitions the crystal space into regions where the electron density of a promolecule is dominant, allowing for the visualization and quantification of intermolecular contacts.

For this compound, the Hirshfeld surface analysis is expected to reveal several key interactions. While conventional hydrogen bonds are absent, weak C-H···π interactions are anticipated, where a hydrogen atom from one molecule interacts with the π-electron cloud of a phenyl ring on an adjacent molecule. Furthermore, halogen bonding (Br···Br or Br···S contacts) and other short contacts involving the sulfur and bromine atoms are possible and would contribute to the stability of the crystal lattice.

Hirshfeld surface analysis of a related compound, dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate, showed that H···H (40.5%), O···H/H···O (27.0%), C···H/H···C (13.9%), and Br···H/H···Br (11.7%) interactions were the most significant contributors to the crystal packing. nih.gov A similar distribution of contacts, with a significant contribution from sulfur-related interactions, would be expected for this compound.

Table 4: Predicted Dominant Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (based on analogous structures)

| Contact Type | Description | Expected Contribution |

|---|---|---|

| H···H | Interactions between hydrogen atoms | High |

| C···H/H···C | Carbon-hydrogen contacts | Significant |

| Br···H/H···Br | Bromine-hydrogen contacts | Significant |

| S···H/H···S | Sulfur-hydrogen contacts | Moderate |

| C-H···π | Hydrogen bonding to the aromatic ring | Present |

Mechanistic Investigations of Reactivity and Transformation Pathways

Exploration of Metal-Catalyzed Cross-Coupling Reaction Mechanisms

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the construction of C-C bonds, and 4-Bromo-4'-(methylthio)biphenyl serves as an interesting substrate for mechanistic exploration. The generally accepted catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. d-nb.info The presence of both a bromo substituent, a typical reactive site for such couplings, and a methylthio group, which can influence the electronic properties of the molecule and potentially interact with the metal center, makes its study particularly insightful.

Oxidative Addition Kinetics and Thermodynamics

Oxidative addition is typically the initial and often rate-determining step in palladium-catalyzed cross-coupling reactions, involving the insertion of a low-valent metal center, such as Pd(0), into the carbon-halogen bond of the aryl halide. d-nb.infonih.gov For this compound, this involves the cleavage of the C-Br bond. The kinetics of this process are highly dependent on the electronic nature of the aryl halide. Generally, electron-withdrawing groups on the aromatic ring accelerate the rate of oxidative addition, while electron-donating groups slow it down. researchgate.net

Table 1: Illustrative Relative Rates of Oxidative Addition for Substituted Aryl Bromides to a Pd(0) Complex This table is illustrative and based on general principles and data for various substituted aryl bromides, not specifically this compound.

| Substituent (at para-position) | Hammett Constant (σp) | Expected Relative Rate |

| -NO₂ | 0.78 | Fastest |

| -CN | 0.66 | Fast |

| -Br | 0.23 | Moderate |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Slow |

| -OCH₃ | -0.27 | Slower |

| -SCH₃ | 0.00 | Reference-like |

Data compiled from established Hammett constant values and general reactivity trends. researchgate.netlibretexts.org

Thermodynamically, the oxidative addition of aryl bromides is generally favorable. Studies on dimeric arylpalladium(II) halide complexes have shown that while the reductive elimination of aryl chlorides is most favored thermodynamically, the corresponding reactions of aryl bromides and iodides are also well-established. acs.org

Transmetalation Processes and Rate-Limiting Steps

Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium(II) center. d-nb.info This step is crucial as it brings both coupling partners onto the metal catalyst. The mechanism of transmetalation has been a subject of extensive debate, with two primary pathways proposed: one involving a neutral boronic acid reacting with a palladium-hydroxo complex, and another involving a boronate anion reacting with a palladium-halide complex. acs.orgillinois.edu Recent studies suggest that for reactions under weak base and aqueous conditions, the pathway involving the palladium-hydroxo complex is kinetically favored. acs.org

The rate of transmetalation can be significantly influenced by the nature of the substituents on both coupling partners. For the organoboron reagent, electron-withdrawing groups can increase its Lewis acidity, potentially facilitating the process. Conversely, the ligands on the palladium complex also play a critical role. In the case of this compound, after oxidative addition, the resulting (4'-(methylthio)biphenyl)palladium(II) bromide complex would undergo transmetalation. The methylthio group, being on the biphenyl (B1667301) scaffold, could influence the electron density at the palladium center, thereby affecting the rate of this step.

While transmetalation can be the rate-limiting step, often the oxidative addition holds this role, especially with less reactive aryl halides like chlorides. d-nb.info However, the specific rate-limiting step is dependent on the precise reaction conditions, including the base, solvent, and ligands used. acs.org For Suzuki-Miyaura reactions, it has been shown that the use of different boronic esters can dramatically alter the rate of transmetalation; for example, glycol arylboronate esters can transfer their organic group approximately 25 times faster than the corresponding boronic acid. illinois.edu

Reductive Elimination Pathways

The final step of the catalytic cycle is reductive elimination, where the two coupled organic fragments form a new C-C bond as they are expelled from the palladium center, which is concomitantly reduced from Pd(II) to its catalytically active Pd(0) state. d-nb.info For this to occur, the two organic groups must typically be in a cis orientation on the palladium complex. nih.gov

The electronic nature of the groups being eliminated has a significant impact on the rate of this step. In many cases, electron-withdrawing groups on the aryl ligand can accelerate reductive elimination. nih.gov However, the opposite trend has been observed for the reductive elimination of arylnitriles, where electron-donating substituents on the aryl ligand lead to faster rates. nih.gov This highlights that the mechanism can be complex and substrate-dependent. While no specific studies on the reductive elimination from a (4'-(methylthio)biphenyl)palladium(II) complex are available, the electronic influence of the methylthio group would be a key factor. The presence of thioether ligands can influence the stability and reactivity of the palladium complex, potentially affecting the ease of the final bond-forming step. nih.govnih.gov

Influence of the Bromo-Substituent on Aromatic Reactivity and Selectivity

The bromo-substituent on the 4-position of the biphenyl system is the primary reactive handle for metal-catalyzed cross-coupling reactions. Its influence stems from the inherent reactivity of the carbon-bromine (C-Br) bond towards oxidative addition by low-valent transition metals like palladium(0) and nickel(0). d-nb.infonih.gov The reactivity order for aryl halides in oxidative addition is generally I > OTf > Br > Cl, placing aryl bromides in a favorable position of being reactive enough for facile coupling while often being more stable and accessible than the corresponding iodides. d-nb.info

The position of the bromo group dictates the regioselectivity of the coupling reaction, ensuring that the new C-C bond is formed specifically at the C-4 position of the biphenyl core. In substrates containing multiple different halogen atoms, chemoselectivity can often be achieved based on this reactivity difference, allowing for sequential functionalization. researchgate.net Although this compound has only one halogen, the principle of selective C-Br bond activation is fundamental to its utility in synthesis. nih.gov

Reactivity of the Methylthio Group in Redox and Electrophilic Reactions

The methylthio (-SCH₃) group is a versatile functional group that can participate in its own set of chemical transformations, distinct from the reactivity of the C-Br bond. In redox reactions, the sulfur atom is susceptible to oxidation. It can be selectively oxidized to the corresponding sulfoxide (B87167) (a methylsulfinyl group, -S(O)CH₃) and further to the sulfone (a methylsulfonyl group, -S(O)₂CH₃). acs.org This oxidation can be achieved using various reagents, such as hydrogen peroxide or periodate (B1199274). acs.org The oxidation state of the sulfur atom dramatically alters the electronic properties of the substituent. The methylthio group is a weak π-donor, whereas the methylsulfinyl and methylsulfonyl groups are strong electron-withdrawing groups due to the electronegativity of the oxygen atoms.

This change in electronic nature has been quantified through Hammett constants. Studies on substituted benzoic acids show that the methylsulfinyl group acts as a conjugating electron-withdrawing group. acs.org This redox-switchable character can be harnessed to modulate the properties and reactivity of the biphenyl system.

The sulfur atom of the methylthio group also possesses nucleophilic character, making it potentially reactive towards electrophiles. However, in the context of metal-catalyzed cross-coupling, a more significant interaction is its potential to coordinate to the metal catalyst. As a soft donor, the sulfur atom can act as a ligand, which could potentially lead to catalyst inhibition by forming stable off-cycle complexes. This property can sometimes be exploited for directing C-H activation reactions, but it can also complicate standard cross-coupling reactions by interfering with the desired catalytic cycle.

Electrochemical studies on related aromatic sulfur compounds, such as 4,6-dimethyldibenzothiophene, show that the sulfur-containing ring system can undergo oxidation, typically initiating a one-electron transfer to form a radical cation, which then undergoes subsequent reactions. ub.edu Similar electrochemical oxidation of biphenyl derivatives has also been studied, indicating that such pathways are accessible. nih.govmdpi.com

Investigation of Competing Reaction Pathways and Regioselectivity

In a molecule like this compound, which possesses multiple potentially reactive sites, the investigation of competing reaction pathways and regioselectivity is crucial for predictable synthesis. The primary competition in metal-catalyzed cross-coupling is the activation of the C-Br bond versus potential interactions at the methylthio group.

Under typical palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Stille, Buchwald-Hartwig), the oxidative addition to the C-Br bond is the overwhelmingly favored pathway. nih.gov The C-S bond in an aryl methyl sulfide (B99878) is generally much more stable and less prone to cleavage by Pd(0) than a C-Br bond. Activation of C-S bonds typically requires more forcing conditions or specialized catalytic systems, often involving nickel catalysts. Therefore, for reactions like Suzuki coupling, high chemoselectivity for reaction at the C-Br bond is expected.

However, the sulfur atom can still influence the reaction outcome by coordinating to the palladium catalyst. This coordination could potentially slow down the reaction or, in some cases, direct reactions to other sites if C-H activation pathways become competitive.

Regioselectivity is a key consideration when functionalizing aromatic rings. In electrophilic aromatic substitution reactions on the this compound scaffold, the directing effects of both the bromo-substituted phenyl ring and the methylthio-substituted phenyl ring would guide the position of incoming electrophiles. The biphenyl moiety itself typically directs incoming electrophiles to the ortho and para positions of the unsubstituted ring. The presence of the methylthio group (an ortho, para-director) and the bromo group (also an ortho, para-director) would lead to complex product mixtures if an electrophilic substitution were attempted on the core structure. However, in cross-coupling, the regioselectivity is unambiguously defined by the position of the bromine atom. nih.gov

In scenarios involving polyhalogenated substrates, the regioselectivity is dictated by the relative reactivity of the C-X bonds (C-I > C-Br > C-Cl). researchgate.net For substrates with different types of reactive groups, such as a halide and a triflate, the choice of ligand can sometimes be used to steer the selectivity of the oxidative addition. nih.gov While this compound does not present this type of regioselectivity challenge, the principles underscore the importance of selective bond activation in complex molecule synthesis. thieme-connect.de

Derivatization and Advanced Functionalization Strategies

Diversification through Carbon-Carbon Bond Forming Cross-Coupling Reactions

The carbon-bromine bond in 4-bromo-4'-(methylthio)biphenyl serves as a versatile handle for the construction of more complex biphenyl (B1667301) derivatives through various transition metal-catalyzed cross-coupling reactions. These methods are fundamental in organic synthesis for creating new carbon-carbon bonds.

Palladium-Catalyzed C-C Cross-Coupling with Organoboron Reagents (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. acs.orgibm.com In the case of this compound, the aryl bromide can readily couple with a variety of aryl or vinyl boronic acids or their corresponding esters. This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid reagents. google.com

The general reaction involves the use of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for an efficient reaction. The catalytic cycle is understood to involve three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

A typical application would involve the coupling of this compound with an arylboronic acid to generate a terphenyl derivative, a structural motif found in various functional materials. The methylthio group is generally stable under these reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand, Pd₂(dba)₃/ligand |

| Ligand | PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane/Water, Acetonitrile |

| Temperature | 80-110 °C |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions represent a cost-effective and powerful alternative to palladium-based systems for C-C bond formation. umn.edu One of the pioneering methods in this area is the Kumada-Corriu coupling, which utilizes a Grignard reagent as the organometallic partner. thieme-connect.comnih.gov For this compound, this would involve its reaction with an aryl or vinyl Grignard reagent in the presence of a nickel catalyst, typically a nickel(II) salt with phosphine ligands.

More recent advancements in nickel catalysis have focused on cross-electrophile couplings, where two different electrophiles are coupled in the presence of a reducing agent. rsc.org These reactions often proceed through radical intermediates and offer unique selectivity. nih.govnih.gov The mechanism for nickel-catalyzed cross-coupling of an aryl halide generally involves oxidative addition of the aryl halide to a Ni(0) species, followed by transmetalation with the organometallic reagent (in the case of Kumada coupling) or a radical-polar crossover mechanism (in cross-electrophile coupling), and finally reductive elimination to yield the C-C coupled product. rsc.org

These nickel-catalyzed methods are particularly useful for constructing sterically hindered biaryl systems and are finding increasing application in the synthesis of complex organic molecules and polymers. thieme-connect.com

Table 2: Typical Components for Nickel-Catalyzed Kumada Coupling

| Component | Example |

| Nickel Catalyst | NiCl₂(dppp), NiCl₂(dppe), Ni(acac)₂ |

| Grignard Reagent | Aryl-MgBr, Vinyl-MgBr, Alkyl-MgBr |

| Solvent | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | 0 °C to reflux |

Gold-Catalyzed Cross-Coupling Reactions

Gold catalysis has emerged as a significant area of research, primarily leveraging the Lewis acidic nature of gold complexes to activate alkynes and allenes. oup.comrsc.org However, gold-catalyzed cross-coupling reactions involving the oxidative addition of aryl halides are less common and more challenging compared to those using palladium or nickel. youtube.comyoutube.com This is due to the high redox potential required for the Au(I)/Au(III) catalytic cycle.

Despite these challenges, recent research has demonstrated that gold-catalyzed C-C bond formation from aryl halides is achievable, particularly with more reactive aryl iodides. youtube.com These reactions often require specialized ligands to facilitate the difficult oxidative addition step. The proposed mechanism generally involves the oxidative addition of the aryl halide to a Au(I) complex to form a Au(III)-aryl intermediate, followed by transmetalation and reductive elimination.

While the application of gold catalysis to less reactive aryl bromides like this compound is still an evolving field, it holds promise for novel reactivity and selectivity that may not be accessible with other transition metals. youtube.com

Chemical Modification of the Methylthio Moiety for Property Tuning

The methylthio (-SMe) group in this compound is not merely a passive substituent but an active functional group that can be chemically modified to fine-tune the electronic properties of the molecule.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation has a profound impact on the electronic nature of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl (-S(O)Me) and sulfonyl (-SO₂Me) groups.

The oxidation can be achieved using a variety of oxidizing agents. Milder reagents, such as sodium periodate (B1199274) or a single equivalent of hydrogen peroxide, can selectively produce the sulfoxide. Stronger oxidizing agents, such as excess hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA), will typically lead to the full oxidation to the sulfone, 4-bromo-4'-(methylsulfonyl)biphenyl.

This ability to modulate the electronic properties is highly valuable in the design of materials for electronics, where precise control over energy levels is required. For instance, converting the methylthio group to a sulfone can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the molecule.

Table 3: Oxidation of the Methylthio Group

| Transformation | Reagent(s) | Product |

| Sulfide (B99878) to Sulfoxide | NaIO₄, H₂O₂ (1 eq.) | 4-Bromo-4'-(methylsulfinyl)biphenyl |

| Sulfide to Sulfone | H₂O₂ (excess), KMnO₄, m-CPBA | 4-Bromo-4'-(methylsulfonyl)biphenyl |

Sulfonium (B1226848) Salt Formation and Reactivity

The sulfur atom of the methylthio group can act as a nucleophile and react with electrophiles, such as alkyl halides, to form a sulfonium salt. For example, reaction with methyl iodide would yield S-(4'-(4-bromophenyl)phenyl)-S-dimethylsulfonium iodide. This transformation introduces a positive charge onto the sulfur atom, dramatically altering the steric and electronic profile of the molecule.

The formation of sulfonium salts is typically achieved by treating the sulfide with an alkylating agent like an alkyl halide or a triflate. oup.com Aryl sulfonium salts are versatile intermediates in organic synthesis. They can act as leaving groups in nucleophilic substitution reactions and participate in various coupling reactions, serving as electrophilic partners. The reactivity of these salts opens up further avenues for the functionalization of the biphenyl core, allowing for the introduction of a wide range of substituents.

Strategic Functionalization of the Biphenyl Core for Enhanced Molecular Architectures

The biphenyl scaffold of this compound serves as a versatile platform for the construction of more complex and functionally diverse molecular architectures. The presence of two distinct and strategically located functional groups—a bromo substituent on one phenyl ring and a methylthio group on the other—allows for a wide range of selective chemical transformations. These modifications are pivotal in the fields of materials science, medicinal chemistry, and organic synthesis, enabling the development of novel compounds with tailored electronic, optical, and biological properties. The primary strategies for functionalization revolve around palladium-catalyzed cross-coupling reactions at the carbon-bromine bond and transformations of the methylthio group.

The carbon-bromine bond is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.orgacs.org Among the most widely employed are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. capes.gov.brwikipedia.orglibretexts.orgyoutube.com These methodologies are well-established for their broad substrate scope, functional group tolerance, and generally high yields. wikipedia.orgacs.org

The Suzuki-Miyaura coupling, for instance, facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is exceptionally effective for creating biaryl and polyaryl structures, which are common motifs in organic electronics and liquid crystals. mdpi.com The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The Sonogashira coupling offers a direct route to arylalkynes by coupling the aryl bromide with a terminal alkyne. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper salts and proceeds under mild conditions. wikipedia.orgnih.gov The resulting arylalkynes are valuable intermediates in the synthesis of pharmaceuticals, natural products, and conjugated polymers. wikipedia.org

For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is the method of choice. capes.gov.brlibretexts.orgnih.gov This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.org Its development has significantly expanded the ability to synthesize aryl amines, which are prevalent in many biologically active molecules and functional materials. wikipedia.org

On the other end of the biphenyl core, the methylthio group offers additional opportunities for functionalization. While organosulfur compounds can sometimes be perceived as catalyst poisons, modern catalytic systems have largely overcome this limitation. pku.edu.cn The thioether can be oxidized to the corresponding sulfoxide or sulfone, which alters the electronic properties of the molecule and can serve as a leaving group in subsequent reactions. nih.govmdpi.comconicet.gov.ar Furthermore, the sulfur atom can act as a directing group, facilitating C-H functionalization at specific positions on the aromatic ring. nih.gov

The strategic and often sequential application of these functionalization techniques to the biphenyl core of this compound allows for the systematic and controlled construction of a vast array of complex molecular architectures with precisely engineered properties.

Table 1: Exemplary Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of this compound

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 | Biaryl derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80-90 | Arylalkyne derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 75-90 | Arylamine derivative |

This table presents representative conditions and yields based on established literature for similar aryl bromide substrates.

Table 2: Potential Functionalization Reactions of the Methylthio Group in the Biphenyl Core

| Reaction Type | Reagent | Conditions | Product |

| Oxidation | m-CPBA | CH₂Cl₂, 0 °C to rt | 4-(Methylsulfinyl)-4'-bromobiphenyl |

| Oxidation | H₂O₂ / AcOH | 100 °C | 4-(Methylsulfonyl)-4'-bromobiphenyl |

| C-H Functionalization | Olefin / Pd(OAc)₂ | Directing group assisted | C-H alkenylated derivative |

This table outlines potential transformations of the methylthio group based on known reactivity of aryl thioethers.

Computational Chemistry and Theoretical Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is widely employed for the geometry optimization of molecules, where the goal is to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov For "4-Bromo-4'-(methylthio)biphenyl," DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++, can predict key structural parameters. nih.govwu.ac.th

Table 1: Illustrative Geometrical Parameters from DFT Optimization

| Parameter | Atom(s) Involved | Typical Calculated Value |

| Bond Length | C-Br | Data not available in cited sources |

| Bond Length | C-S | Data not available in cited sources |

| Bond Length | C-C (inter-ring) | Data not available in cited sources |

| Bond Angle | C-S-C | Data not available in cited sources |

| Dihedral Angle | C-C-C-C (between rings) | Data not available in cited sources |

| Note: This table illustrates the types of parameters obtained from DFT calculations. Specific values for this compound require a dedicated computational study. |

Molecular Dynamics (MD) Simulations for Conformational Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational behavior of "this compound" in different environments (e.g., in a solvent or in a crystal lattice). nih.govnih.gov

A key aspect that can be studied for this molecule is the rotational dynamics around the central carbon-carbon bond connecting the two phenyl rings. These simulations can provide insights into the flexibility of the molecule and the energy barriers associated with different rotational conformers. nih.gov Furthermore, MD simulations are invaluable for studying intermolecular interactions, showing how molecules of "this compound" might aggregate or interact with solvent molecules, which is crucial for understanding its behavior in solution and its crystallization properties. mdpi.com

Predictive Spectroscopic Simulations (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental spectra for structural confirmation.

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. wu.ac.thnih.gov The calculated shifts, typically performed in a simulated solvent to mimic experimental conditions, can be correlated with experimental values to assign each signal to a specific atom in the "this compound" molecule. nih.govnih.gov

IR Spectroscopy: The vibrational frequencies corresponding to infrared (IR) absorption can be computed using DFT. nih.gov These calculations help in assigning the observed experimental IR bands to specific molecular vibrations, such as C-H stretching, C=C aromatic ring stretching, and vibrations involving the bromo and methylthio groups. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. nih.gov This analysis identifies the wavelengths of maximum absorption (λmax) and relates them to specific electronic excitations, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other frontier orbitals. researchgate.net

Table 2: Illustrative Predictive Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (δ, ppm) | Data not available in cited sources |

| ¹H NMR | Chemical Shift (δ, ppm) | Data not available in cited sources |

| IR | C-Br Stretch (cm⁻¹) | Data not available in cited sources |

| UV-Vis | λmax (nm) | Data not available in cited sources |

| Note: This table is for illustrative purposes. Actual predicted values require specific computational analysis of the molecule. |

Computational Studies of Reaction Energetics and Transition States

Computational chemistry provides critical insights into the reactivity of "this compound" by mapping out potential energy surfaces for chemical reactions. These studies can determine the thermodynamic stability of reactants, products, and intermediates, as well as the kinetic barriers to reaction.

By calculating the energies of transition states—the highest energy point along a reaction coordinate—researchers can predict reaction rates and mechanisms. For instance, computational studies could explore the energetics of reactions involving the C-Br bond (e.g., in cross-coupling reactions) or oxidation at the sulfur atom of the methylthio group. These calculations help in understanding why certain reactions are favored over others and can guide the design of synthetic pathways. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov

HOMO: This orbital represents the ability to donate electrons. For "this compound," the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the methylthio-substituted ring, indicating these are the probable sites for electrophilic attack. researchgate.net

LUMO: This orbital represents the ability to accept electrons. The LUMO is expected to be distributed over the electron-deficient areas, possibly influenced by the electron-withdrawing bromine atom, marking the likely sites for nucleophilic attack. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical stability and reactivity. nih.govnih.gov A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. nih.gov

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net In an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), susceptible to nucleophilic attack, are colored blue. mdpi.com This provides a clear, visual guide to the reactive sites of "this compound". researchgate.net

Table 3: Frontier Molecular Orbital Energy Parameters

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | Correlates with chemical reactivity and stability |

| Note: Specific energy values for this compound are not available in the cited sources and would require dedicated DFT calculations. |

Applications in Advanced Materials Science

Exploration in Organic Electronics and Semiconductor Devices

While specific research on the application of 4-Bromo-4'-(methylthio)biphenyl in organic electronics is not extensively available in publicly accessible literature, the inherent properties of its constituent functional groups suggest its potential as a component in organic semiconductor devices. The biphenyl (B1667301) core provides a robust framework for charge transport, and the terminal groups can influence molecular packing and electronic coupling between adjacent molecules in the solid state.

The charge transport properties of an organic material are critical for its performance in electronic devices. These properties are intrinsically linked to the molecular structure and the intermolecular interactions in the solid state. For this compound, the presence of the sulfur atom in the methylthio group could potentially facilitate intermolecular interactions, which are crucial for efficient charge hopping between molecules. The bromine atom can also participate in halogen bonding, further influencing the solid-state packing. However, without experimental data from techniques such as time-of-flight (ToF) measurements or in-situ conductivity studies, the charge transport characteristics of this specific compound remain speculative.

In the field of organic light-emitting diodes (OLEDs), the photoluminescent properties of the emitter material are paramount. The substitution pattern on the biphenyl core of this compound is expected to influence its absorption and emission spectra. The combination of an electron-donating group (methylthio) and an electron-withdrawing group (bromo) can lead to intramolecular charge transfer (ICT) characteristics, which are often associated with high fluorescence quantum yields. However, detailed photophysical studies, including absorption and emission spectra, quantum yield measurements, and excited-state lifetime analysis, are necessary to ascertain its suitability for OLED applications. Currently, there is a lack of specific research on the use of this compound as an emissive or charge-transporting material in OLEDs.

Investigation in Liquid Crystalline Systems

Biphenyl derivatives are widely used as mesogens, the fundamental units of liquid crystals, due to their rigid, elongated shape. The introduction of terminal groups significantly influences the mesomorphic properties, such as the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range of its stability.

While numerous studies have explored the liquid crystalline behavior of various biphenyl compounds, specific investigations into the mesogenic properties of this compound are not prominently featured in the available literature. The asymmetry introduced by the different terminal groups (bromo and methylthio) could potentially lead to interesting phase behaviors. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) would be essential techniques to characterize any liquid crystalline phases of this compound.

Potential for Organic Sensor Development

The development of organic sensors often relies on the interaction of an analyte with an organic material, leading to a measurable change in its optical or electronic properties. The sulfur atom in the methylthio group of this compound could potentially act as a binding site for specific metal ions or other analytes. Upon binding, the electronic properties of the biphenyl system could be perturbed, resulting in a change in its fluorescence or conductivity, which could be harnessed for sensing applications. However, dedicated research on the use of this compound as a sensing material is currently lacking.

Role in Supramolecular Assembly and Self-Organized Structures

The ability of molecules to self-assemble into well-defined nanostructures is a key principle in bottom-up nanotechnology and the development of advanced materials. The non-covalent interactions, such as halogen bonding (involving the bromine atom) and potentially other intermolecular forces, can guide the self-assembly of this compound into ordered structures on surfaces or in solution.

Future Research Directions and Concluding Perspectives

Development of Novel Catalytic Systems for Sustainable Synthesis and Functionalization

The synthesis of biphenyl-thioethers often relies on transition-metal-catalyzed cross-coupling reactions, such as those employing palladium catalysts. thieme-connect.de While effective, these methods can present challenges related to high temperatures, the use of strong bases, and potential catalyst poisoning by sulfur compounds. thieme-connect.de Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Key areas for investigation include:

Mild Reaction Conditions: The development of catalytic systems that operate at lower temperatures and with weaker bases would enhance the functional group tolerance and reduce energy consumption. thieme-connect.desemanticscholar.org This could involve the design of novel phosphine (B1218219) ligands that stabilize the catalytic species and promote reductive elimination. thieme-connect.de

Alternative Catalysts: Exploring catalysts based on more abundant and less toxic metals, such as copper or nickel, could provide cost-effective and environmentally benign alternatives to palladium. Copper-catalyzed thioetherification, for instance, has shown promise for C-S bond formation under mild conditions. semanticscholar.org

Organocatalysis: Photochemical organocatalytic methods represent a promising frontier, offering a metal-free approach to thioether synthesis. nih.gov Research into organocatalysts that can mediate the coupling of aryl halides with sulfur sources under visible light irradiation could lead to highly sustainable synthetic routes. nih.gov

Progress in these areas will not only facilitate the synthesis of 4-Bromo-4'-(methylthio)biphenyl but also enable the creation of a diverse library of analogues for further study.

Advanced Molecular Design of Biphenyl-Thioether Derivatives for Tailored Materials Properties

The biphenyl (B1667301) scaffold is a fundamental component in many advanced materials, including liquid crystals and organic electronics. researchgate.netgoogle.com The presence of the bromo and methylthio groups on this compound offers distinct handles for molecular engineering to create derivatives with precisely tailored properties.

Future molecular design strategies could focus on:

Liquid Crystalline Materials: The rod-like structure of the biphenyl core is conducive to forming liquid crystalline phases. researchgate.net Systematic modification of the terminal groups, for example, by replacing the methylthio group with longer alkyl chains or other polarizable moieties, could be explored to induce and control mesomorphic behavior. researchgate.net

Organic Electronics: Biphenyl derivatives are investigated for applications in Organic Light Emitting Diodes (OLEDs). google.com The electronic properties of the this compound core could be tuned through cross-coupling reactions at the bromine site to introduce various conjugated substituents, thereby modifying the HOMO/LUMO energy levels for specific applications as hole-transport or emissive materials.

Bioactive Molecules: The biphenyl core is present in numerous small-molecule inhibitors targeting protein-protein interactions, such as the PD-1/PD-L1 axis in cancer immunotherapy. researchgate.netacs.org The methylthio group is also a significant feature in many bioactive molecules. researchgate.net Future work could involve using this compound as a fragment in the design of new therapeutic agents, where the biphenyl unit provides a rigid scaffold and the thioether and bromo-positions allow for diverse substitutions to optimize binding affinity and selectivity. researchgate.net

The table below illustrates potential avenues for molecular modification and their targeted outcomes.

| Modification Strategy | Target Property | Potential Application |

| Elongation of the alkyl chain on the sulfur atom | Induction of mesomorphism | Liquid Crystal Displays (LCDs) |

| Suzuki coupling at the C-Br bond with aromatic boronic acids | Tuning of bandgap and charge transport properties | Organic Light Emitting Diodes (OLEDs) |

| Introduction of polar functional groups (e.g., sulfamates, carboxylates) | Enhanced protein binding interactions | Pharmaceutical agents (e.g., enzyme inhibitors) researchgate.net |

| Conversion to a dibenzothiophenium salt | Precursor for radiolabeling | Positron Emission Tomography (PET) Tracers nih.gov |

Integration of Computational and Experimental Approaches for Accelerated Discovery

The traditional process of synthesizing and screening new compounds is both time-consuming and resource-intensive. The integration of computational chemistry with experimental validation offers a powerful paradigm to accelerate the discovery of new materials and molecules based on the this compound scaffold.

Future research should leverage this synergy:

Predictive Modeling: Computational methods like Density Functional Theory (DFT) can be used to predict the electronic, optical, and conformational properties of novel derivatives before they are synthesized. researchgate.netnih.gov This allows for the in-silico screening of large virtual libraries to identify candidates with the most promising characteristics.

Structure-Property Relationships: By combining computational analysis with experimental data from techniques like X-ray crystallography and spectroscopy, researchers can build robust models that correlate molecular structure with observed properties. nih.gov For example, molecular dynamics simulations can provide insights into the binding modes of biphenyl-based ligands with biological targets, guiding the design of more potent inhibitors. nih.gov

Reaction Mechanism Elucidation: Computational studies can help elucidate the mechanisms of catalytic reactions used for synthesis and functionalization, aiding in the optimization of reaction conditions and the design of more efficient catalysts.

This integrated approach enables a more rational and targeted design process, focusing experimental efforts on the most promising candidates and thereby reducing the cycle time for materials discovery.

Expanding the Scope of Applications in Emerging Technologies

While the biphenyl-thioether motif is already explored in several fields, there is significant potential to expand its application in emerging technologies. The unique combination of a reactive halogen, a polarizable sulfur atom, and a rigid aromatic core makes this compound an attractive starting point for innovation.

Promising future applications to explore include:

Radiopharmaceuticals: A significant emerging application for biphenyl thioethers is in the synthesis of precursors for Positron Emission Tomography (PET) tracers. mdpi.com The thioether can be oxidized and cyclized to form a dibenzothiophenium salt, which serves as an excellent leaving group for rapid [¹⁸F]fluorination. nih.govmdpi.com Future work could specifically adapt this compound for this purpose, potentially developing novel PET tracers for imaging specific biological targets in neurology or oncology.

Chemical Sensors: The sulfur atom in the methylthio group can interact with heavy metal ions. By incorporating the this compound unit into larger conjugated systems, it may be possible to design fluorescent chemosensors where binding to a specific analyte induces a measurable change in the emission spectrum.

Antimicrobial Agents: Thioether-containing compounds have shown potential as antibacterial agents. nih.gov The fungicidal and antibacterial activity of biphenyl and diphenyl ether derivatives has also been investigated. acs.org Derivatives of this compound could be synthesized and screened for antimicrobial properties, potentially leading to new agents for controlling pathogenic bacteria and fungi. nih.gov

By thinking beyond current applications, researchers can uncover novel uses for this compound and its derivatives, contributing to advancements in medicine, materials science, and diagnostics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-4'-(methylthio)biphenyl, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential halogenation and functionalization of biphenyl precursors. For example:

- Step 1 : Bromination of biphenyl at the 4-position using Br₂ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in DCM or CCl₄ .

- Step 2 : Introduction of the methylthio group (-SCH₃) via nucleophilic substitution or coupling reactions. Thiolation can be achieved using sodium thiomethoxide (NaSCH₃) in DMF at 60–80°C .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methylthio group at δ 2.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~293.14 g/mol) and isotopic patterns for Br .

- Purity Assessment :

- HPLC : Retention time comparison against standards.

- Melting Point : Consistency with literature values (e.g., analogous compounds melt at 127–132°C) .

Q. How does the methylthio group influence the compound’s stability under varying storage conditions?

- Stability Challenges : The -SCH₃ group is prone to oxidation, forming sulfoxide or sulfone derivatives.

- Mitigation Strategies :

Advanced Research Questions

Q. What mechanistic insights explain contradictions in cross-coupling reactivity of this compound?

- Contradictions : While bromine typically facilitates Suzuki-Miyaura coupling, the methylthio group can deactivate palladium catalysts via sulfur-Pd interactions .

- Resolution :

- Use ligand-accelerated catalysis (e.g., XPhos or SPhos ligands) to stabilize Pd intermediates.

- Pre-activate the aryl bromide with Zn dust to reduce catalyst poisoning .

Q. How can computational methods predict the electronic effects of substituents on this compound’s reactivity?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Methylthio groups lower LUMO energy, enhancing electrophilicity at the brominated position .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize coupling efficiency .

Q. What strategies address low yields in multi-step syntheses involving this compound?

- Case Study : A 3-step synthesis (bromination → thiolation → cross-coupling) achieved 45% overall yield due to intermediate purification losses.

- Improvements :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.